HUMAN DES(1-6)IGF-II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human Des(1-6) Insulin-like Growth Factor-II is a 61 amino acid analogue of human Insulin-like Growth Factor-II. This compound lacks the N-terminal hexapeptide sequence Ala-Tyr-Arg-Pro-Ser-Glu. Human Des(1-6) Insulin-like Growth Factor-II is known for its increased potency compared to Insulin-like Growth Factor-II, both in vitro and in vivo. This increased potency is attributed to its reduced binding to most of the Insulin-like Growth Factor binding proteins, which typically modify the biological actions of Insulin-like Growth Factor-II .
Vorbereitungsmethoden
Human Des(1-6) Insulin-like Growth Factor-II is typically produced using recombinant DNA technology. The gene encoding the desired protein is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the protein, which is subsequently purified using various chromatographic techniques. The final product is often freeze-dried from a solution of acetic acid and stored under nitrogen at a slight vacuum .
Analyse Chemischer Reaktionen
Human Des(1-6) Insulin-like Growth Factor-II primarily undergoes binding reactions with Insulin-like Growth Factor receptors. It binds to both type 1 and type 2 Insulin-like Growth Factor receptors with similar affinity to wild-type Insulin-like Growth Factor-II. The compound is also involved in protein synthesis stimulation in various cell types, such as rat L6 myoblasts .
Wissenschaftliche Forschungsanwendungen
Human Des(1-6) Insulin-like Growth Factor-II is widely used in scientific research, particularly in studies related to cell growth, Insulin-like Growth Factor receptors, and Insulin-like Growth Factor binding proteins. Its increased potency makes it a valuable tool for investigating the biological actions of Insulin-like Growth Factor-II. The compound is also used in cancer research, as Insulin-like Growth Factor-II is known to be overexpressed in several cancer types, promoting growth and survival .
Wirkmechanismus
Human Des(1-6) Insulin-like Growth Factor-II exerts its effects by binding to Insulin-like Growth Factor receptors, specifically type 1 and type 2 receptors. This binding activates downstream signaling pathways, such as the PI3K/Akt metabolic pathway and the ERK/MAP kinase mitogenic signaling pathway. These pathways promote cell growth, survival, and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Human Des(1-6) Insulin-like Growth Factor-II is unique due to its increased potency and reduced binding to Insulin-like Growth Factor binding proteins. Similar compounds include:
- Human Insulin-like Growth Factor-II: The wild-type form with the N-terminal hexapeptide sequence.
- Human Des(1-3) Insulin-like Growth Factor-I: Another analogue lacking the N-terminal tripeptide sequence.
- Human [Arg6] Insulin-like Growth Factor-II: An analogue with an arginine substitution at position 6 .
Human Des(1-6) Insulin-like Growth Factor-II stands out due to its enhanced biological activity and reduced interaction with binding proteins, making it a valuable research tool.
Eigenschaften
CAS-Nummer |
141909-47-9 |
---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.